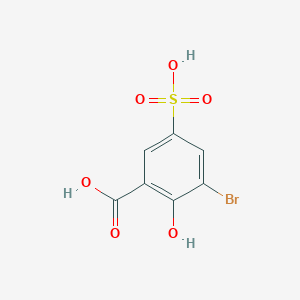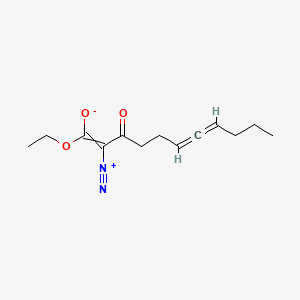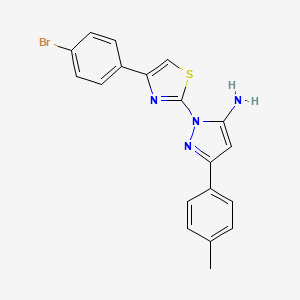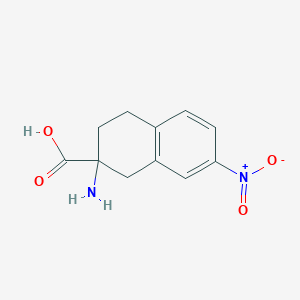methanone CAS No. 923017-14-5](/img/structure/B14173052.png)
[2-(Benzyloxy)-4-methoxyphenyl](6-chloropyridin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzyloxy)-4-methoxyphenylmethanone is an organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyloxy group, a methoxyphenyl group, and a chloropyridinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-4-methoxyphenylmethanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzyloxy Group: This step involves the reaction of benzyl alcohol with a suitable base to form the benzyloxy group.
Chloropyridinyl Group Addition: The final step involves the reaction of the intermediate with 6-chloropyridine under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of 2-(Benzyloxy)-4-methoxyphenylmethanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloropyridinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(Benzyloxy)-4-methoxyphenylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for understanding biological processes.
Medicine
In medicine, 2-(Benzyloxy)-4-methoxyphenylmethanone is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications, including the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(Benzyloxy)-4-methoxyphenylmethanone involves its interaction with specific molecular targets. The benzyloxy and methoxyphenyl groups allow the compound to bind to active sites of enzymes or receptors, modulating their activity. The chloropyridinyl group may enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Benzyloxy)-4-methoxyphenylmethanone
- 2-(Benzyloxy)-4-methoxyphenylmethanone
- 2-(Benzyloxy)-4-methoxyphenylmethanone
Uniqueness
Compared to similar compounds, 2-(Benzyloxy)-4-methoxyphenylmethanone exhibits unique reactivity due to the position of the chlorine atom on the pyridine ring. This positional difference can significantly impact the compound’s chemical behavior and biological activity, making it a distinct and valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
923017-14-5 |
|---|---|
Formule moléculaire |
C20H16ClNO3 |
Poids moléculaire |
353.8 g/mol |
Nom IUPAC |
(6-chloropyridin-3-yl)-(4-methoxy-2-phenylmethoxyphenyl)methanone |
InChI |
InChI=1S/C20H16ClNO3/c1-24-16-8-9-17(20(23)15-7-10-19(21)22-12-15)18(11-16)25-13-14-5-3-2-4-6-14/h2-12H,13H2,1H3 |
Clé InChI |
VORBXWCMBUQDMP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C(=O)C2=CN=C(C=C2)Cl)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{2-[5-(Hydroxymethyl)-2-nitrophenoxy]ethoxy}benzaldehyde](/img/structure/B14173000.png)
![D-Alanyl-O-{10-[(4-chlorophenyl)methoxy]-10-oxodecanoyl}-L-serine](/img/structure/B14173003.png)



![6-(3,5-Dimethylpyrazol-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14173023.png)
![2-[(2-Iodophenoxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxolane](/img/structure/B14173024.png)
![N,N-bis[4-(2-cyclohexylpropan-2-yl)phenyl]hydroxylamine](/img/structure/B14173032.png)

![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(phenylsulfonyl)-3-[4-(trifluoromethyl)-2-thiazolyl]-](/img/structure/B14173045.png)

![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-(1,3-dioxolan-2-yl)-2-methyl-](/img/structure/B14173069.png)
